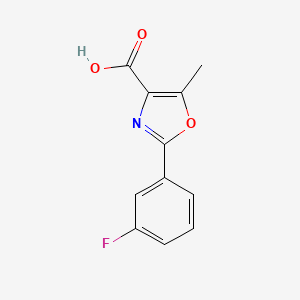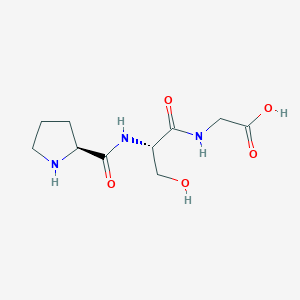![molecular formula C23H27NO4 B12897396 2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-15-4](/img/structure/B12897396.png)
2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a 4-nitrophenyl group and two tert-butyl groups, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-nitrobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is also common.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: Electrophilic substitution reactions can occur at the furan rings, especially at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furans.
Applications De Recherche Scientifique
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The furan rings can interact with biological macromolecules, potentially disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan): Similar structure but with a methyl group instead of a nitro group.
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan): Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) imparts unique chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various redox reactions, making this compound particularly interesting for applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
917571-15-4 |
|---|---|
Formule moléculaire |
C23H27NO4 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)19-13-11-17(27-19)21(15-7-9-16(10-8-15)24(25)26)18-12-14-20(28-18)23(4,5)6/h7-14,21H,1-6H3 |
Clé InChI |
IDTFOBWHSMRWFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)
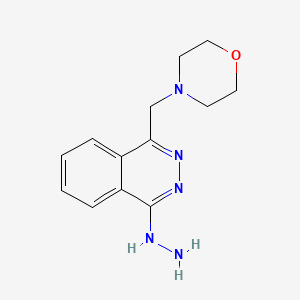

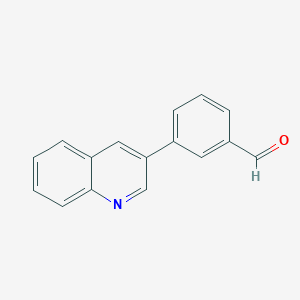
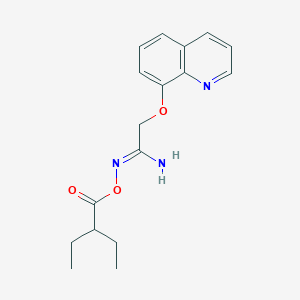
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

